molecular formula C15H19NO3 B2980704 2-[Cyclohexyl(methyl)carbamoyl]benzoic acid CAS No. 735342-69-5

2-[Cyclohexyl(methyl)carbamoyl]benzoic acid

Cat. No. B2980704
M. Wt: 261.321
InChI Key: VWCGBSLMTUMNKU-UHFFFAOYSA-N
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Description

“2-[Cyclohexyl(methyl)carbamoyl]benzoic acid” is an organic compound with the molecular formula C15H19NO3 . It consists of a cyclohexyl group and a methyl group attached to a carbamoyl group, which is further attached to a benzoic acid group .


Molecular Structure Analysis

The molecular structure of “2-[Cyclohexyl(methyl)carbamoyl]benzoic acid” consists of 15 carbon atoms, 19 hydrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 261.316 Da, and the monoisotopic mass is 261.136505 Da .

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

  • The carbamoyl benzoic acids, including structures similar to 2-[Cyclohexyl(methyl)carbamoyl]benzoic acid, are utilized in the synthesis of β-and γ-lactams via ring closures of unsaturated carbamoyl radicals. This process involves the production of delocalised radicals and subsequent cyclisations to yield various organic compounds (Bella, Jackson, & Walton, 2004).

Environmental and Wastewater Treatment

  • Carbamoyl benzoic acids have innovative applications in the coagulation-flocculation processes for wastewater treatment. These compounds show potential in binding hazardous heavy metals like Pb2+, Cu2+, and Hg2+, which are often present in metal plating wastewater. Their effectiveness in heavy metal separation is influenced by specific physicochemical conditions (Martinez-Quiroz et al., 2017).

Biological and Pharmaceutical Research

  • Carboxamide derivatives of amino acids, which include structures similar to 2-[Cyclohexyl(methyl)carbamoyl]benzoic acid, are studied for their interactions with proteins like Bovine Serum Albumin (BSA). These interactions, important in drug design and pharmacology, are investigated using techniques like ultrasonic interferometry (Thakare et al., 2018).

Catalysis and Material Science

  • In the field of catalysis, carbamoyl benzoic acids are used in synthesizing esters from benzoic acids and other aromatic carboxylic acids. This involves the use of biocatalysts and could have implications in material science and green chemistry (Giunta, Sechi, & Solinas, 2015).

Hydrogenation Processes

  • Benzoic acid derivatives are also significant in the hydrogenation process to produce cyclohexanecarboxylic acid, a reaction of industrial and academic significance. The process involves overcoming challenges like the electron-deficient nature of the aromatic ring and catalyst poisoning (Guo et al., 2021).

Kinetic Studies in Polymer Science

  • Kinetic modeling studies of cycloaliphatic epoxides with carboxyl functionalized polymers, including benzoic acid derivatives, are conducted to understand reaction mechanisms. This research is relevant in the field of polymer science and materials engineering (Soucek et al., 1998).

properties

IUPAC Name

2-[cyclohexyl(methyl)carbamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-16(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)15(18)19/h5-6,9-11H,2-4,7-8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCGBSLMTUMNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Cyclohexyl(methyl)carbamoyl]benzoic acid

Citations

For This Compound
1
Citations
I Sato, K Morihira, H Inami, H Kubota… - Bioorganic & medicinal …, 2008 - Elsevier
In our previous study on discovering novel types of CCR3 antagonists, we found a fluoronaphthalene derivative (1) that exhibited potent CCR3 inhibitory activity with an IC 50 value of …
Number of citations: 16 www.sciencedirect.com

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